(Dicyclopropylmethyl)amine Hydrochloride
Overview
Description
(Dicyclopropylmethyl)amine Hydrochloride is an organic compound with the molecular formula C₇H₁₄ClN It is a hydrochloride salt of (Dicyclopropylmethyl)amine, characterized by the presence of two cyclopropyl groups attached to a central amine
Mechanism of Action
Target of Action
(Dicyclopropylmethyl)amine Hydrochloride, also known as dicyclopropylmethanamine hydrochloride, is a muscarinic M1, M3, and M2 receptor antagonist . These receptors are primarily found in the smooth muscles of the intestines . The compound’s primary role is to interact with these receptors and inhibit their action .
Mode of Action
The compound achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It non-competitively inhibits the action of bradykinin and histamine . This results in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antagonistic action on muscarinic receptors and its inhibition of bradykinin and histamine can affect various biochemical pathways related to smooth muscle contraction .
Pharmacokinetics
It is known that the compound is rapidly and well absorbed .
Result of Action
The result of the compound’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . This makes the compound useful in treating conditions like irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dicyclopropylmethyl)amine Hydrochloride typically involves the reaction of (Dicyclopropylmethyl)amine with hydrochloric acid. One common method includes the following steps:
- (Dicyclopropylmethyl)amine is dissolved in an appropriate solvent such as ether.
- Hydrochloric acid gas is bubbled through the solution.
- The resulting this compound precipitates out as white crystals.
- The product is then collected by filtration and recrystallized from a mixture of ether and methanol to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale reaction vessels for the dissolution of (Dicyclopropylmethyl)amine.
- Controlled introduction of hydrochloric acid gas.
- Efficient filtration and recrystallization systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Dicyclopropylmethyl)amine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines or amides.
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Scientific Research Applications
(Dicyclopropylmethyl)amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with one cyclopropyl group.
Dicyclopropylamine: Lacks the methyl group present in (Dicyclopropylmethyl)amine.
Cyclopropylmethylamine: Contains a single cyclopropyl group attached to a methylamine.
Uniqueness: (Dicyclopropylmethyl)amine Hydrochloride is unique due to the presence of two cyclopropyl groups and a central amine, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
dicyclopropylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAFTOJAINBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-72-2 | |
Record name | (Dicyclopropylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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